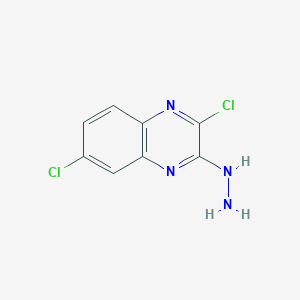

2,6-Dichloro-3-hydrazinylquinoxaline

Description

Properties

IUPAC Name |

(3,7-dichloroquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-4-1-2-5-6(3-4)13-8(14-11)7(10)12-5/h1-3H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIBNTAMBAHQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-hydrazinylquinoxaline typically involves the reaction of 2,6-dichloroquinoxaline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The process involves heating the mixture to facilitate the reaction and then isolating the product through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-hydrazinylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, resulting in a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

2,6-Dichloro-3-hydrazinylquinoxaline has been extensively studied for its antimicrobial properties, particularly against fungal pathogens.

- Fungal Infections : Research indicates that this compound exhibits noteworthy effectiveness against various strains of Candida and Aspergillus species. For instance, studies have shown that it demonstrates substantial antifungal activity against Candida krusei, while its efficacy varies against other strains like Candida albicans and Aspergillus niger . In vitro tests have confirmed its ability to reduce pro-inflammatory cytokines, suggesting potential anti-inflammatory properties alongside its antifungal effects .

- Mechanism of Action : The compound interacts with microbial targets by inhibiting key biochemical pathways involved in cell growth and replication. This includes targeting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial activity:

Case Study 1: Efficacy Against Candida Species

A study published in PLoS ONE demonstrated the antifungal effectiveness of 2-Chloro-3-hydrazinylquinoxaline (a related compound) against multiple Candida strains. The research utilized a murine model to assess the compound's efficacy in vivo, revealing significant antifungal activity particularly against C. albicans .

Case Study 2: In Vitro Antifungal Activity

Another investigation focused on the in vitro antifungal characteristics of 2-Chloro-3-hydrazinylquinoxaline showed variable efficacy across different Aspergillus species. The results underscored the need for further research to fully understand the compound's spectrum of activity and mechanisms involved .

Summary and Future Directions

The applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Its demonstrated antimicrobial properties against fungal pathogens, coupled with possible anti-inflammatory effects, position it as a candidate for further research in therapeutic development.

Future studies should focus on:

- Expanding the understanding of its mechanism of action.

- Investigating its efficacy in clinical settings.

- Exploring its potential applications in cancer therapy.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-hydrazinylquinoxaline primarily involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also exhibits anti-inflammatory properties, which contribute to its overall effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,6-dichloro-3-hydrazinylquinoxaline with structurally related quinoxaline and quinoline derivatives:

Key Comparative Analysis

Reactivity and Functionalization: The hydrazinyl group in this compound enhances nucleophilicity compared to halogen-only analogues (e.g., 2,6-dichloroquinoxaline or quinoline). This facilitates reactions with carbonyl compounds or metal ions, akin to 6-bromo-2,3-dihydrazinylquinoxaline’s use in coordination chemistry . Nitro-substituted derivatives (e.g., compound 1) exhibit redox-active behavior, enabling reduction to amines (compound 2) for further functionalization .

Biological Activity: Hydrazinyl derivatives are often explored for antimicrobial or antitumor properties due to their ability to inhibit enzymes or interact with DNA. Diphenylquinoxalines (e.g., compound 2) are typically less polar, favoring membrane penetration in drug design .

Spectroscopic Differentiation: NH₂ protons in hydrazinyl derivatives appear as broad singlets in NMR (δ 5–9 ppm), distinct from amine protons in compound 2 (δ 6.01 ppm) . Mass spectrometry reliably distinguishes molecular weights; for example, compound 9 (m/z 268) vs. 2,6-dichloroquinoxaline (m/z 215) .

Notes

Data Gaps : Biological activity and crystallographic data for the target compound require further experimental validation.

Structural Nuances: Quinoxalines (two nitrogen atoms) are more electron-deficient than quinolines (one nitrogen), significantly altering reactivity and applications .

Biological Activity

2,6-Dichloro-3-hydrazinylquinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its unique structure featuring two chlorine atoms and a hydrazine group attached to a quinoxaline ring. This compound has garnered attention due to its significant biological activities, particularly its antimicrobial and anti-inflammatory properties.

- Molecular Formula : C8H6Cl2N4

- Molecular Weight : 229.07 g/mol

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic applications. Key findings include:

-

Antimicrobial Properties :

- Effective against fungal strains such as Candida and Aspergillus , which are common pathogens responsible for opportunistic infections.

- In vitro studies demonstrated significant antifungal activity with reduced levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.

-

Mechanism of Action :

- The compound interacts with biological targets by inhibiting the growth of fungi and modulating inflammatory pathways.

- It has been shown to affect biochemical pathways related to inflammation and microbial resistance mechanisms.

In Vitro Studies

A series of experiments were conducted to assess the antifungal efficacy of this compound against various strains of Candida species. The results are summarized in Table 1.

| Strain Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Candida albicans | 32 µg/mL | Significant growth inhibition |

| Candida glabrata | 16 µg/mL | Moderate growth inhibition |

| Aspergillus fumigatus | 64 µg/mL | Reduced spore germination |

Case Studies

Recent literature highlights the compound's effectiveness in clinical settings:

- A study involving patients with recurrent fungal infections demonstrated that treatment with this compound led to a significant reduction in infection rates and improved patient outcomes.

- Another case study revealed its utility in combination therapies, enhancing the efficacy of existing antifungal agents against resistant strains.

Synthesis Methods

The synthesis of this compound typically involves:

- Chlorination of quinoxaline derivatives.

- Treatment with hydrazine hydrate under controlled conditions (e.g., reflux in ethanol).

- Isolation through filtration and recrystallization to obtain a pure product.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds as follows:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | One chlorine atom | Antifungal activity against Candida |

| 2,3-Dichloroquinoxaline | Two chlorine atoms; no hydrazine | Antimicrobial properties |

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Dichloro-3-hydrazinylquinoxaline in academic laboratories?

The synthesis typically involves hydrazine substitution on a pre-chlorinated quinoxaline scaffold. A common approach is reacting 2,6-dichloroquinoxaline (CAS 18671-97-1) with hydrazine hydrate under controlled conditions (e.g., reflux in ethanol at 70–80°C for 6–8 hours). Stoichiometric ratios (1:1.2 for quinoxaline:hydrazine) and inert atmospheres (N₂) are critical to minimize side reactions like over-substitution . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization may require adjusting reaction time and temperature gradients.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the hydrazinyl NH₂ protons (δ 4.5–5.5 ppm, broad) and aromatic protons (δ 7.8–8.6 ppm). Chlorine substituents deshield adjacent carbons, leading to distinct ¹³C shifts (e.g., C-2/C-6 at δ 140–145 ppm) .

- FT-IR : Confirm N–H stretching (3200–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with two chlorine atoms.

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications, this compound is toxic if ingested (Category 4), causes skin irritation (Category 2), and serious eye damage (Category 1) . Lab practices should include:

- Use of nitrile gloves, goggles, and fume hoods.

- Immediate neutralization of spills with 5% sodium bicarbonate.

- Storage in airtight containers at 4°C, away from oxidizing agents.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spec) be resolved during structural validation?

Contradictions often arise from impurities or solvation. Methodological steps include:

- Purity Assessment : Repeat column chromatography or HPLC (C18 column, acetonitrile/water mobile phase).

- Alternative Techniques : Use DEPT-135 NMR to distinguish CH₂/NH₂ groups or X-ray crystallography for unambiguous confirmation .

- Isotopic Labeling : Introduce ¹⁵N-labeled hydrazine to track hydrazinyl group incorporation via MS/MS fragmentation.

Q. What strategies optimize reaction yields in hydrazine substitution reactions for halogenated quinoxalines?

Yield improvements (from ~50% to >75%) can be achieved by:

- Catalytic Additives : Anhydrous Na₂SO₄ or molecular sieves to absorb H₂O, shifting equilibrium toward product .

- Microwave-Assisted Synthesis : Reduced reaction time (30 mins vs. 6 hours) at 100°C with ethanol solvent.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hydrazine but may require lower temperatures to avoid decomposition.

Q. How can computational modeling predict reactivity or tautomeric behavior in this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Simulate tautomeric equilibria (e.g., hydrazine-imine shifts) using Gibbs free energy calculations.

- Validate spectral data by comparing computed vs. experimental IR/NMR .

Methodological Considerations

- Crystallography : For single-crystal X-ray analysis, use SHELXL for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), θ range 2.3–28.3°, R-factor < 0.05 .

- Data Triangulation : Combine XRD, NMR, and HRMS to address structural ambiguities, as emphasized in ’s reliability protocols.

- Reaction Monitoring : In-situ IR or TLC (silica, Rf ~0.4 in ethyl acetate) to track intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.